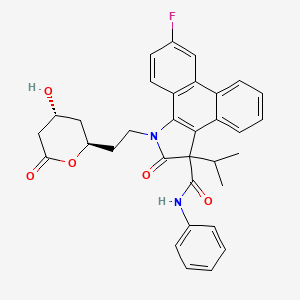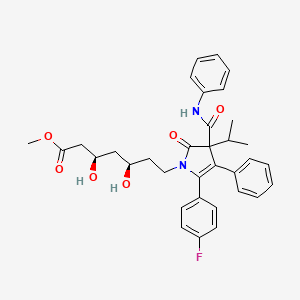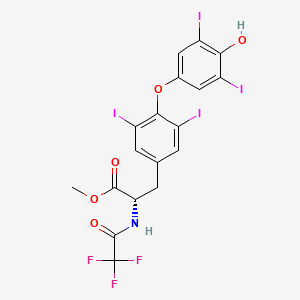
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is a synthetic derivative of L-thyroxine, a hormone produced by the thyroid gland This compound is characterized by the presence of a trifluoroacetyl group, which imparts unique chemical properties
Aplicaciones Científicas De Investigación
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in biochemical studies to investigate the role of thyroid hormones in cellular processes.
Medicine: Explored for its potential therapeutic applications, particularly in thyroid-related disorders.
Industry: Utilized in the development of new materials and pharmaceuticals due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester typically involves the protection of the amino group of L-thyroxine followed by esterification and trifluoroacetylation. One common method includes:
Protection of the amino group: The amino group of L-thyroxine is protected using a suitable protecting group such as Boc (tert-butoxycarbonyl).
Esterification: The carboxyl group is esterified using methanol in the presence of an acid catalyst like sulfuric acid.
Trifluoroacetylation: The protected L-thyroxine methyl ester is then reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: These are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The trifluoroacetyl group can be reduced to yield the corresponding amine.
Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are used under suitable conditions.
Major Products Formed
Hydrolysis: Yields L-thyroxine and trifluoroacetic acid.
Reduction: Yields L-thyroxine methyl ester and trifluoroethanol.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of N-(Trifluoroacetyl)-L-thyroxine Methyl Ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: Primarily targets thyroid hormone receptors, influencing gene expression and metabolic processes.
Pathways Involved: Modulates the thyroid hormone signaling pathway, affecting various physiological functions such as metabolism, growth, and development.
Comparación Con Compuestos Similares
Similar Compounds
L-thyroxine: The parent compound, naturally occurring thyroid hormone.
N-(Trifluoroacetyl)-L-thyroxine: Similar structure but without the methyl ester group.
L-thyroxine Methyl Ester: Similar structure but without the trifluoroacetyl group.
Uniqueness
N-(Trifluoroacetyl)-L-thyroxine Methyl Ester is unique due to the presence of both the trifluoroacetyl and methyl ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific research applications where these properties are advantageous.
Propiedades
IUPAC Name |
methyl (2S)-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]-2-[(2,2,2-trifluoroacetyl)amino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3I4NO5/c1-30-16(28)13(26-17(29)18(19,20)21)4-7-2-11(24)15(12(25)3-7)31-8-5-9(22)14(27)10(23)6-8/h2-3,5-6,13,27H,4H2,1H3,(H,26,29)/t13-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZOPJWCLTTXIL-ZDUSSCGKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)NC(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3I4NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
886.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
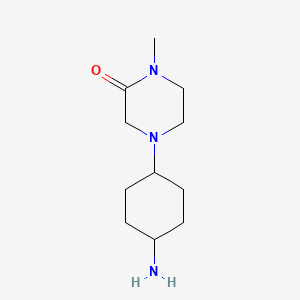
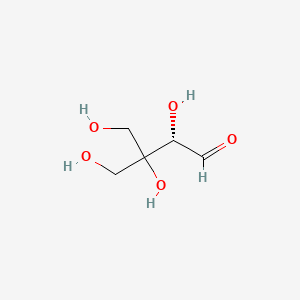
![1-(Trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B565939.png)
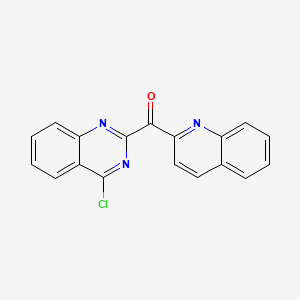
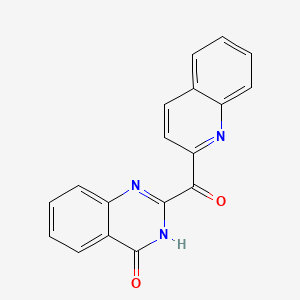
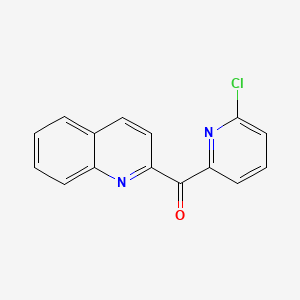

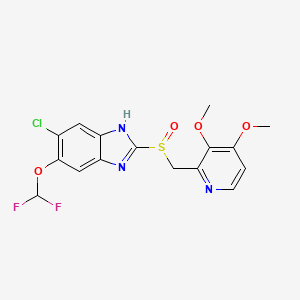
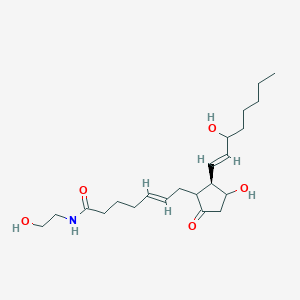
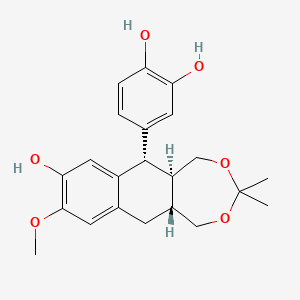
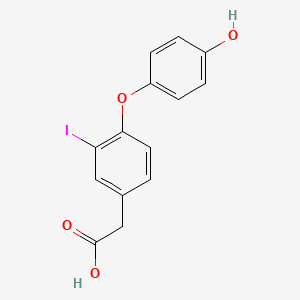
![cyclohexanamine;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] dihydrogen phosphate](/img/structure/B565954.png)
